molecular formula C9H22O3Si B14699764 Triethoxy(propan-2-yl)silane CAS No. 17877-40-6

Triethoxy(propan-2-yl)silane

Cat. No.: B14699764
CAS No.: 17877-40-6
M. Wt: 206.35 g/mol
InChI Key: BJDLPDPRMYAOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethoxy(propan-2-yl)silane is an organosilicon compound with the molecular formula C9H20O3Si. It is a colorless liquid that is used in various industrial and scientific applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of adhesives, coatings, and sealants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(propan-2-yl)silane can be synthesized through the hydrosilylation of allyl alcohol with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure. The reaction can be represented as follows:

CH2=CHCH2OH+HSi(OEt)3CH3CH2CH2Si(OEt)3\text{CH}_2=\text{CHCH}_2\text{OH} + \text{HSi(OEt)}_3 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{Si(OEt)}_3 CH2​=CHCH2​OH+HSi(OEt)3​→CH3​CH2​CH2​Si(OEt)3​

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Triethoxy(propan-2-yl)silane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.

    Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

    Oxidation: Under oxidative conditions, the compound can be converted to silanols and siloxanes.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Condensation: Catalyzed by acids or bases, typically under mild temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.

Major Products Formed

    Hydrolysis: Silanols and ethanol.

    Condensation: Polysiloxanes.

    Oxidation: Silanols and siloxanes.

Scientific Research Applications

Triethoxy(propan-2-yl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent in the production of composite materials.

    Biology: Employed in the modification of surfaces for biomolecule immobilization and in the preparation of biocompatible coatings.

    Medicine: Utilized in the development of drug delivery systems and medical devices due to its biocompatibility and ability to form stable bonds with biological tissues.

    Industry: Applied in the production of adhesives, sealants, and coatings, as well as in the modification of surfaces to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of triethoxy(propan-2-yl)silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with both organic and inorganic surfaces, enhancing adhesion and durability. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form stable siloxane bonds.

Comparison with Similar Compounds

Similar Compounds

  • Triethoxy(ethyl)silane
  • Triethoxy(methyl)silane
  • Triethoxy(vinyl)silane

Uniqueness

Triethoxy(propan-2-yl)silane is unique due to its specific alkyl group, which provides distinct properties such as increased hydrophobicity and flexibility compared to other triethoxysilanes. This makes it particularly useful in applications where enhanced water resistance and mechanical flexibility are required.

Conclusion

This compound is a versatile organosilicon compound with a wide range of applications in chemistry, biology, medicine, and industry. Its ability to form strong bonds with various surfaces makes it a valuable component in the production of adhesives, coatings, and sealants. The compound’s unique properties, derived from its specific alkyl group, further enhance its utility in specialized applications.

Properties

CAS No.

17877-40-6

Molecular Formula

C9H22O3Si

Molecular Weight

206.35 g/mol

IUPAC Name

triethoxy(propan-2-yl)silane

InChI

InChI=1S/C9H22O3Si/c1-6-10-13(9(4)5,11-7-2)12-8-3/h9H,6-8H2,1-5H3

InChI Key

BJDLPDPRMYAOCM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C(C)C)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.